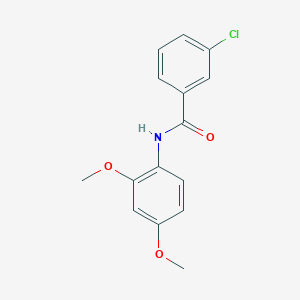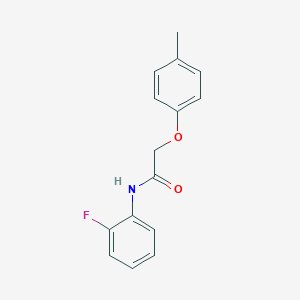![molecular formula C17H14N6O2S3 B291960 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291960.png)
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to exert its antimicrobial and antitumor activity by inhibiting the growth and proliferation of microorganisms and cancer cells. It is thought to do this by interfering with various metabolic pathways and cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of various enzymes, such as DNA topoisomerases and ribonucleotide reductases, which are involved in DNA replication and cell division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its potent antimicrobial and antitumor activity. This makes it a valuable tool for studying the mechanisms of microbial and cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is the development of new antimicrobial and anticancer drugs based on the structure of this compound. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of new therapeutic targets for the treatment of microbial infections and cancer. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on human health.
Métodos De Síntesis
The synthesis of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 5-(2-thienyl)-1,3,4-thiadiazol-2-amine with 2-chloro-N-(4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)acetamide in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, to yield the desired product.
Aplicaciones Científicas De Investigación
2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.
In addition to its antimicrobial activity, 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has also been investigated for its potential antitumor activity. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes it a promising candidate for the development of new anticancer drugs.
Propiedades
Fórmula molecular |
C17H14N6O2S3 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H14N6O2S3/c1-2-7-23-14(11-5-3-8-25-11)19-22-17(23)27-10-13(24)18-16-21-20-15(28-16)12-6-4-9-26-12/h2-6,8-9H,1,7,10H2,(H,18,21,24) |
Clave InChI |
FHBXGXUFQLQUCI-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CS3)C4=CC=CO4 |
SMILES canónico |
C=CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)C3=CC=CS3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















